molecular formula C₁₈H₂₅N₃O₂ B1142288 (1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 1564266-03-0

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Katalognummer B1142288
CAS-Nummer: 1564266-03-0
Molekulargewicht: 315.41
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Azabicyclic compounds are synthesized through multiple methods, including the treatment of related dicarbonitriles with acids and the photopyridone formation from pyridones followed by hydrolysis. These methods enable the construction of the azabicyclo[3.1.0]hexane core, a common structural motif in these compounds (Bardasov et al., 2019) (Katagiri et al., 1986).

Molecular Structure Analysis

The azabicyclo[3.1.0]hexane skeleton is characterized by its bicyclic structure, incorporating a three-membered ring fused to a cyclohexane ring. This structure has been obtained with high stereocontrol, leading to enantiomerically pure compounds. X-ray crystallography confirms the equatorial positioning of substituents and the boat conformation of the bicyclic framework, which is crucial for its reactivity and interaction with other molecules (Gensini et al., 2002).

Chemical Reactions and Properties

Azabicyclic compounds undergo various chemical reactions, including hydrolysis, transamination, and cyclopropanation, leading to diverse functionalized structures. The reactivity is influenced by the unique strain and stereochemistry of the azabicyclo[3.1.0]hexane core, enabling selective transformations that are valuable in synthetic chemistry (Bardasov et al., 2019) (Bardasov et al., 2020).

Wissenschaftliche Forschungsanwendungen

Adamantyl-containing Compounds

Adamantylated nucleic bases and related compounds have been synthesized and analyzed for their potential in creating highly effective and selective drugs. The synthesis and chemical properties of these adamantyl-containing compounds, particularly heterocyclic compounds, have received significant attention due to their potential applications in drug research. Adamantane chemistry, especially in the context of adamantyl-containing nucleic bases, has shown promising directions for future research, indicating the versatility of adamantane derivatives in medical and chemical research (Shokova & Kovalev, 2013).

Ionic Liquids for Separation

Research on ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, has explored their potential as solvents for separation problems. These studies highlight the ability of certain ionic liquids to replace conventional solvents for the separation of small hydrocarbons, alkenes from alkanes, demonstrating the utility of novel chemical substances in industrial applications (Domańska et al., 2016).

Sphingolipids Characterization

Glycosyl inositol phosphoryl ceramides (GIPCs), a class of sphingolipids, have been characterized in plants and fungi. This research underscores the importance of understanding the structure and function of complex lipids in biological membranes, which could influence the development of drugs targeting these components (Buré et al., 2014).

Metal-Organic Frameworks (MOFs) for Gas Separation

Metal-organic frameworks have shown promise for gas separation and purification due to their unique pore structures. These materials demonstrate the potential for industrial gas separation applications, highlighting the role of chemical engineering in developing sustainable technologies (Lin et al., 2017).

Metathesis Reactions in Synthesis

Metathesis reactions have been applied in the synthesis and transformations of functionalized β-amino acid derivatives, illustrating the chemical methodologies for accessing a diverse array of molecular entities. Such research is crucial for pharmaceutical development and the creation of new drugs (Kiss et al., 2018).

Wirkmechanismus

Saxagliptin, also known as (1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is an orally active, highly potent, selective, and competitive dipeptidyl peptidase-4 (DPP-4) inhibitor .

Target of Action

The primary target of Saxagliptin is the enzyme DPP-4 . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels .

Mode of Action

Saxagliptin interacts with its target, DPP-4, by forming a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . This interaction inhibits the enzymatic function of DPP-4, slowing down the breakdown of incretin hormones, and thereby increasing the level of these hormones in the body .

Biochemical Pathways

The inhibition of DPP-4 by Saxagliptin leads to an increase in the circulation of intact GLP-1 and GIP . This results in the augmentation of glucose-dependent insulin secretion, increased fat and muscle glucose utilization, and reduced hepatic glucose production . The overall effect is a reduction in postprandial glucose, fasting plasma glucose, and glycated hemoglobin (HbA1c) levels .

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The molecular and cellular effects of Saxagliptin’s action include improved endothelial function, reduction of inflammatory markers, oxidative stress, ischemia/reperfusion injury, and atherogenesis . In addition, increased adiponectin levels and modest decreases in lipidemia and blood pressure have been reported .

Eigenschaften

IUPAC Name

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15+,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-CKDDXEBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.